3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16154831
InChI: InChI=1S/C19H16N2O4/c1-12-3-2-4-14(9-12)21-16(19(22)23)11-15(20-21)13-5-6-17-18(10-13)25-8-7-24-17/h2-6,9-11H,7-8H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C19H16N2O4
Molecular Weight: 336.3 g/mol

3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC16154831

Molecular Formula: C19H16N2O4

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
IUPAC Name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C19H16N2O4/c1-12-3-2-4-14(9-12)21-16(19(22)23)11-15(20-21)13-5-6-17-18(10-13)25-8-7-24-17/h2-6,9-11H,7-8H2,1H3,(H,22,23)
Standard InChI Key SCFXZULYEBBXMP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O

Introduction

Chemical Identity and Structural Features

Core Architecture

The molecule integrates three distinct moieties:

  • 2,3-Dihydrobenzo[b] dioxin: A bicyclic system featuring an oxygenated six-membered ring fused to a benzene ring, providing rigidity and electron-rich regions for intermolecular interactions .

  • 1-M-tolylpyrazole: A five-membered aromatic ring substituted with a methylphenyl group, known to modulate steric and electronic properties in drug design .

  • Carboxylic Acid: A polar functional group enhancing solubility and enabling salt formation or conjugation reactions .

Molecular Descriptors

While exact data for this compound are unavailable, analogs like 2,3-dihydrobenzo[b] dioxine-5-carboxylic acid (MW 180.16) offer benchmarks :

  • Log P (Consensus): 1.18 (moderate lipophilicity)

  • TPSA: 55.76 Ų (high polar surface area)

  • Solubility: ~1.96 mg/mL in aqueous solutions

Synthetic Methodologies

Precursor Activation

A critical step involves converting carboxylic acid intermediates to reactive acyl chlorides. For example, 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid reacts with thionyl chloride (SOCl₂) at 70–85°C for 1–4 hours to yield the corresponding chloride . This intermediate is pivotal for subsequent amide couplings.

Amide Bond Formation

The target compound’s synthesis likely follows protocols analogous to Example 8 in the search results :

  • Coupling Agents: HATU or TBTU with DIPEA in DMF.

  • Conditions: Stirring at 40°C overnight.

  • Workup: Ethyl acetate extraction, acid/base washes, and reverse-phase HPLC purification.

Table 1: Representative Coupling Reaction

ComponentRoleQuantity
Pyrazole-amine derivativeNucleophile1 eq
Benzodioxin acyl chlorideElectrophile1 eq
HATUActivator1 eq
DIPEABase3 eq
Yield-~85% (estimated)

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The carboxylic acid group enhances aqueous solubility, while the benzodioxin and tolyl groups contribute to membrane permeability. Analogous compounds exhibit:

  • Log S (ESOL): -1.96 (1.96 mg/mL solubility)

  • GI Absorption: High (>80% predicted)

  • BBB Permeation: Likely due to moderate Log P and molecular weight <500 Da .

Metabolic Stability

Pyrazole rings generally resist oxidative metabolism, but the methyl group on the tolyl moiety may undergo CYP450-mediated hydroxylation. No CYP inhibition is reported for benzodioxin analogs .

Applications in Drug Development

Prodrug Design

The carboxylic acid group enables esterification or salt formation to improve bioavailability. For instance, methylamide derivatives show enhanced CNS penetration .

Fluorescent Probes

Benzodioxin derivatives are utilized in fluorescent staining, suggesting applications in cellular imaging .

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